5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide
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Overview
Description
5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide typically involves the reaction of hydrazine derivatives with isothiocyanates. One common method is the one-pot multicomponent catalytic synthesis, where hydrazine hydrate, arylidene malononitrile, and isothiocyanates react in the presence of a catalyst such as HAp/ZnCl2 nano-flakes at 60-70°C . This method offers high yields, a wide range of substrates, and a simple procedure with a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly catalysts and solvent-free conditions, are often applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, blocking the production of pro-inflammatory prostaglandins . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound is similar in structure but has a methyl group instead of a phenyl group.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This derivative has an additional methyl group on the phenyl ring.
Uniqueness
5-Amino-3-phenyl-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a COX-2 inhibitor and its potential anticancer activity set it apart from other similar compounds .
Properties
CAS No. |
61485-02-7 |
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Molecular Formula |
C10H10N4S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-amino-3-phenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C10H10N4S/c11-9-6-8(13-14(9)10(12)15)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) |
InChI Key |
XVJMQYYOLGKTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C(=S)N |
Origin of Product |
United States |
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